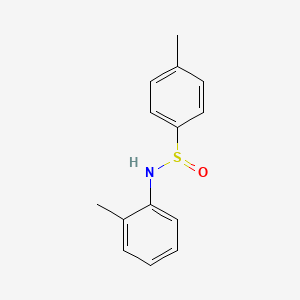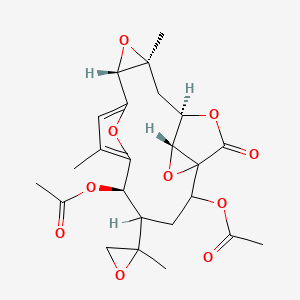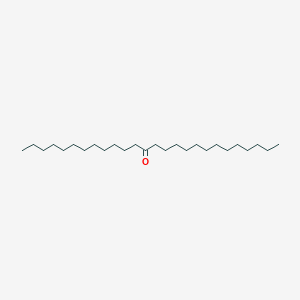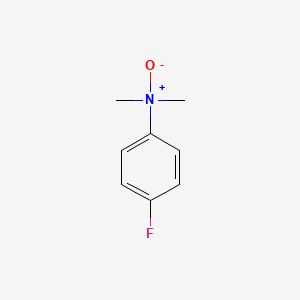
1,2,4-Trimethyl-5-nitrosobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Trimethyl-5-nitrosobenzene is an organic compound that belongs to the class of nitroso compounds It is characterized by the presence of three methyl groups and one nitroso group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,4-Trimethyl-5-nitrosobenzene can be synthesized through several methods. One common approach involves the nitration of 1,2,4-trimethylbenzene followed by reduction to form the nitroso derivative. The nitration process typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions. The reduction step can be achieved using zinc dust and ammonium chloride in an aqueous medium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Safety measures are also critical due to the hazardous nature of some reagents used in the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Trimethyl-5-nitrosobenzene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitroso group influences the reactivity of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc dust and ammonium chloride are frequently used for reduction reactions.
Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions for substitution reactions.
Major Products
Oxidation: Produces nitro derivatives.
Reduction: Produces amine derivatives.
Substitution: Produces various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,2,4-Trimethyl-5-nitrosobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,4-Trimethyl-5-nitrosobenzene involves its interaction with molecular targets through its nitroso group. This group can participate in redox reactions, forming reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. The compound’s effects are mediated through pathways involving oxidative stress and modulation of cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
Nitrosobenzene: Similar in structure but lacks the methyl groups.
1,2,4-Trimethylbenzene: Lacks the nitroso group.
1,3,5-Trimethylbenzene: Different arrangement of methyl groups.
Uniqueness
1,2,4-Trimethyl-5-nitrosobenzene is unique due to the presence of both the nitroso group and the specific arrangement of methyl groups. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
158815-55-5 |
|---|---|
Fórmula molecular |
C9H11NO |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
1,2,4-trimethyl-5-nitrosobenzene |
InChI |
InChI=1S/C9H11NO/c1-6-4-8(3)9(10-11)5-7(6)2/h4-5H,1-3H3 |
Clave InChI |
XDBFNPJWKNRALW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)N=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl (1R,3S)-3-[(Z)-2-(4-fluorophenyl)oct-1-en-3-ynyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14280653.png)

![2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14280663.png)
![[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol](/img/structure/B14280667.png)







